molecular formula C12H14ClN3O B1456741 7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one CAS No. 900640-74-6

7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one

Cat. No. B1456741
M. Wt: 251.71 g/mol
InChI Key: GKZQNPFZHHAFNE-UHFFFAOYSA-N
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Description

Quinazolinones are common structural motifs found in naturally occurring heterocycles . They are often synthesized and evaluated for their antibacterial activity .


Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods. For instance, the condensation of Methyl-2-amino-4-chlorobenzoate with acetic anhydride can yield a cyclic compound which can further produce quinazolinone via the reaction with hydrazine hydrate .


Molecular Structure Analysis

Quinoline, a compound structurally similar to quinazolinone, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The synthesis of quinazolinone derivatives often involves nucleophilic aromatic substitution reactions .

Scientific Research Applications

  • Synthesis Procedures of Coumarin Heterocycles

    • Application : The synthesis of coumarin heterocycles has been considered by many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties .
    • Methods : The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
    • Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
  • Antibacterial and Antioxidant Activities of Chloroquinoline Analogs

    • Application : A series of novel 7-chloroquinoline derivatives were synthesized, including 2,7-dichloroquinoline-3-carbonitrile .
    • Methods : The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
    • Results : The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the study and development of new quinazolinone derivatives, such as “7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one”, could be a promising direction for future research.

properties

IUPAC Name

7-chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11/h3-4,6,9,14H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZQNPFZHHAFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC(=O)C2C=CC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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